Product packaging for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran(Cat. No.:CAS No. 127264-14-6)

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Cat. No.: B022562
CAS No.: 127264-14-6
M. Wt: 227.1 g/mol
InChI Key: JRKZQRRYNCMSCB-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This means that this particular molecular framework is capable of binding to a variety of biological targets, making it a fertile starting point for drug discovery programs. nih.gov Researchers have successfully used the 2,3-dihydrobenzofuran core to design inhibitors for enzymes such as microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, which is implicated in inflammation and cancer. nih.gov The incorporation of a bromoethyl group at the 5-position of this privileged scaffold, creating 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, provides a crucial reactive handle for chemists to elaborate the core structure into more complex and targeted therapeutic agents. chemimpex.comchemicalbook.com Its application extends to the synthesis of compounds aimed at treating neurological disorders, highlighting its importance in the pharmaceutical sector. chemimpex.com

Role of this compound as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound serves as a foundational component for constructing a range of more complex molecules. chemimpex.com Its utility is not confined to pharmaceuticals but also includes the potential development of agrochemicals and advanced materials. chemimpex.com The compound's value lies in its bifunctional nature: the dihydrobenzofuran ring system can be a key pharmacophore, while the bromoethyl chain allows for covalent linkage to other molecular fragments. This dual functionality enables its use in multicomponent reactions and sequential synthetic strategies to build libraries of novel compounds for biological screening. nih.gov A practical illustration of its role is seen in the synthesis of known by-products of Darifenacin, a medication used to treat overactive bladder. researchgate.net This demonstrates its utility in accessing complex molecular architectures relevant to the pharmaceutical industry.

Strategic Importance of the Bromoethyl Moiety for Directed Functionalization

The strategic importance of the bromoethyl group in this compound cannot be overstated. This alkyl bromide is an excellent electrophile, making the terminal carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for a wide array of chemical transformations. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (typically SN2) with a diverse range of nucleophiles. This enables the straightforward introduction of various functional groups, including amines, azides, thiols, and cyanides, thereby allowing for the construction of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This directed functionalization is a key step in modifying the parent molecule to optimize its biological activity, solubility, and other pharmacokinetic properties, making it an efficient and effective choice for chemists in their synthetic endeavors. chemimpex.com

Compound Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 127264-14-6 guidechem.com
Molecular Formula C₁₀H₁₁BrO guidechem.com
Molecular Weight 227.1 g/mol amerigoscientific.com
Synonyms 2,3-Dihydro-5-(2-bromoethyl)benzofuran, 5-(2-Bromoethyl)coumaran chemimpex.comcymitquimica.com
InChIKey JRKZQRRYNCMSCB-UHFFFAOYSA-N cymitquimica.com
MDL Number MFCD06797641 guidechem.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to light yellow or light orange powder/crystal chemimpex.com
Melting Point 65-69 °C chemimpex.comchemicalbook.com
Boiling Point 287.7 ± 9.0 °C (Predicted) chemicalbook.com
Density 1.459 ± 0.06 g/cm³ (Predicted) chemicalbook.com
Solubility Chloroform, Methanol chemicalbook.com
Storage Store at room temperature in an inert atmosphere, kept in a dark place. chemicalbook.com

Table 3: Exemplary Synthesis of this compound

Reaction StepDetails
Starting Material 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran prepchem.com
Reagent Phosphorus tribromide (PBr₃) prepchem.com
Solvent Carbon tetrachloride (CCl₄) prepchem.com
Conditions Heated under reflux for 3 hours. prepchem.com
Workup Partitioned between 10% aqueous sodium carbonate and dichloromethane (B109758), followed by extraction and concentration. prepchem.com
Product This compound (crystallized on standing) prepchem.com
Yield ~95% (based on reported masses) prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B022562 5-(2-Bromoethyl)-2,3-dihydrobenzofuran CAS No. 127264-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618599
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-14-6
Record name 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127264-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for 5 2 Bromoethyl 2,3 Dihydrobenzofuran

Rational Design and Selection of Precursor Compounds for Efficient Synthesis

The most direct and rationally designed synthetic route to 5-(2-bromoethyl)-2,3-dihydrobenzofuran begins with the corresponding alcohol, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran . This precursor is ideal as the primary alcohol group provides a direct site for functional group interconversion to the desired bromoethyl moiety. The synthesis of this alcohol precursor itself typically starts from 2,3-dihydrobenzofuran (B1216630), which can undergo Friedel-Crafts acylation to introduce an acetyl group at the 5-position, followed by reduction or further manipulation to yield the hydroxyethyl (B10761427) sidechain.

Optimized Nucleophilic Substitution Protocols for the Formation of this compound

Nucleophilic substitution is the most common and direct method for the synthesis of this compound from its alcohol precursor. The conversion of the primary alcohol in 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran to the alkyl bromide is a standard transformation in organic synthesis. Several effective brominating agents can be employed for this purpose.

One well-documented method involves the use of phosphorus tribromide (PBr₃) in a solvent like carbon tetrachloride. prepchem.com The reaction proceeds by heating the mixture under reflux, followed by an aqueous workup to neutralize the acidic byproducts and extraction to isolate the final product. prepchem.com Another established protocol is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in a solvent such as dichloromethane (B109758). chemicalbook.com This method is known for its mild reaction conditions, often proceeding at room temperature, which can be beneficial for sensitive substrates.

A halide exchange reaction starting from 2-(2,3-dihydrobenzofuran-5-yl)ethylchloride with sodium bromide (NaBr) in a solvent like acetone (B3395972) represents another efficient nucleophilic substitution pathway. chemicalbook.com This reaction is typically driven to completion by the precipitation of sodium chloride in acetone, following Le Chatelier's principle.

Organometallic Approaches to this compound and its Analogues

While nucleophilic substitution is standard for the title compound, organometallic approaches are crucial for creating analogues or more complex structures derived from it.

Formation and Application of Grignard Reagents from this compound

The formation of a Grignard reagent from this compound by reacting it with magnesium metal (Mg) is not a well-documented transformation in the literature. sigmaaldrich.comlibretexts.org The preparation of such a reagent, which would formally be (2-(2,3-dihydrobenzofuran-5-yl)ethyl)magnesium bromide , presents significant synthetic challenges. The primary alkyl bromide is susceptible to side reactions under the conditions typically used for Grignard formation.

Potential competing pathways include:

Wurtz-type coupling: Two molecules of the alkyl bromide can react to form a dimer.

Elimination: The Grignard reagent, being a strong base, could potentially promote the elimination of HBr from another molecule of the starting material to form 5-vinyl-2,3-dihydrobenzofuran.

Intramolecular cyclization: Although less likely for forming a three-membered ring, intramolecular reactions could be a possibility under certain conditions.

To hypothetically favor the formation of the desired Grignard reagent, specialized conditions would likely be necessary. These could include the use of highly activated magnesium, such as Rieke magnesium, or performing the reaction at very low temperatures to minimize side reactions. If successfully formed, this Grignard reagent would be a powerful nucleophile for creating new carbon-carbon bonds, enabling the synthesis of a wide array of derivatives by reaction with electrophiles like aldehydes, ketones, esters, and nitriles.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions in Dihydrobenzofuran Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex heterocyclic scaffolds like dihydrobenzofuran with high efficiency and selectivity. Palladium and rhodium are at the forefront of these methodologies.

Palladium-Catalyzed Methodologies for Dihydrobenzofuran Scaffold Construction

Palladium catalysis offers a multitude of powerful strategies for synthesizing the 2,3-dihydrobenzofuran core. These methods often build the ring through C-C and C-O bond formations in a single or sequential catalytic cycle.

Key palladium-catalyzed approaches include:

Heck/Tsuji-Trost Reactions: A highly enantioselective approach involves the reaction of o-bromophenols with various 1,3-dienes, providing chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity and stereochemistry. uni.lu

Carboalkoxylation of 2-Allylphenols: This method couples readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields. sigmaaldrich.com

Annulation of 1,3-Dienes: The palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates provides an efficient route to the dihydrobenzofuran structure. bldpharm.com

Heteroannulation with Urea (B33335) Ligands: A convergent approach uses a palladium and urea ligand system to mediate the heteroannulation of 2-bromophenols and 1,3-dienes, showing broad functional group tolerance. chemimpex.com

Cooperative Catalysis: A palladium/norbornene cooperative catalysis system enables the direct annulation between aryl iodides and epoxides to access functionalized dihydrobenzofurans. unp.edu.ar

Rhodium-Catalyzed Cyclizations and their Application to Dihydrobenzofuran Systems

Rhodium catalysts provide powerful and often complementary methods for synthesizing dihydrobenzofuran derivatives, frequently proceeding through C-H activation or reactions with diazo compounds. leochem.com

Notable rhodium-catalyzed strategies include:

Denitrogenative Transformation: Rhodium(II) acetate (B1210297) can catalyze the reaction of 1-sulfonyl-1,2,3-triazoles that have pendent allyl ether motifs. The reaction proceeds through an oxonium ylide followed by a sigmaaldrich.combldpharm.com-sigmatropic rearrangement to yield substituted dihydrofuran-3-imines, which are precursors to dihydrofurans.

C-H Activation and Annulation: Rhodium(III) catalysts can effect a [3+2] annulation of N-phenoxyacetamides with 1,3-dienes through C-H activation, constructing the dihydrobenzofuran ring with good functional group compatibility. uni.lu

[3+2] Annulation with Diazo Compounds: A facile approach involves the rhodium-catalyzed condensation of diazo compounds with substrates like 2,3-dihydrofurans to furnish more complex polycyclic dihydrobenzofuran derivatives. leochem.com

Coupling with Alkylidenecyclopropanes: A chemodivergent synthesis has been reported involving the rhodium-catalyzed coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation, leading to dihydrobenzofuran derivatives.

Copper-Mediated Synthetic Routes to Dihydrobenzofuran Derivatives

Copper catalysis represents a significant and versatile strategy for the synthesis of the 2,3-dihydrobenzofuran scaffold. These methods are valued for their efficiency and the relatively low cost and toxicity of copper compared to other transition metals like palladium or rhodium. Research has demonstrated several effective copper-catalyzed pathways.

One notable approach involves the intramolecular addition of boronic acid derivatives to ketones. In 2020, Fang and coworkers developed a Cu(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, yielding chiral dihydrobenzofuran-3-ols. rsc.orgthieme-connect.com This method expands the utility of copper catalysis to nonactivated ketones, a significant advancement from previous work that required activated substrates. thieme-connect.com The use of a QuinoxP* ligand was crucial for achieving high enantioselectivity. thieme-connect.com

Another powerful copper-catalyzed method is the [3+2] cycloaddition reaction. Jing and colleagues, in 2021, reported the synthesis of a variety of enantioselective 2,3-dihydrobenzofurans using a copper(II) triflate [Cu(OTf)₂] catalyst ligated with a spiro-pyridyl-dihydrooxazole (SPDO) ligand. rsc.org This reaction, proceeding between quinone esters and substituted styrenes, furnished the desired dihydrobenzofuran products in excellent yields (86–96%) and with outstanding enantioselectivities (86–99% ee). rsc.org

Furthermore, copper catalysts have been employed in domino reactions. A copper-promoted hydration/annulation reaction of 2-fluorophenylacetylene derivatives provides a pathway to benzofurans, involving a domino hydration of the C-F bond followed by intramolecular annulation. nih.gov Dual catalysis systems, such as an Fe and Cu dual catalysis protocol for synthesizing 2,3-dihydrobenzofurans from substituted phenylethan-2′-ol, have also been described. nih.gov A Chinese patent details a method using a mixture of copper chloride and ferric chloride as a catalyst for the reaction between sodium phenate and 2-chloroethanol (B45725) to produce an intermediate for 2,3-dihydrobenzofuran synthesis, highlighting its industrial applicability. google.com

MethodCatalyst SystemSubstratesKey FeaturesReference
Asymmetric Intramolecular AdditionCuCl / (S,S)-QuinoxP*Aryl pinacolboronic esters and unactivated ketonesSynthesizes chiral dihydrobenzofuran-3-ols; High enantioselectivity (up to 96% ee) rsc.orgthieme-connect.com
[3+2] CycloadditionCu(OTf)₂ / SPDO-ligandQuinone esters and substituted styrenesExcellent yields (86–96%) and enantioselectivities (86–99% ee) rsc.org
Asymmetric AnnulationCu(I) / BOX ligand2-Iminyl- or 2-Acyl-Substituted Phenols and CarbenesForms tetrasubstituted carbon stereocenters; Single diastereomer obtained thieme-connect.com
Industrial SynthesisCopper chloride and Ferric chlorideSodium phenate and 2-chloroethanolLowers reaction temperature and reduces byproducts google.com

Enantioselective and Diastereoselective Approaches to 2,3-Dihydrobenzofuran Derivatives

The synthesis of stereochemically defined 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of such molecules is often dependent on their specific stereoisomeric form. Consequently, significant research has focused on developing enantioselective and diastereoselective methods to control the formation of the chiral centers at the C2 and C3 positions of the furan (B31954) ring.

Asymmetric Annulation Protocols for Chiral Dihydrobenzofuran Skeletons

Asymmetric annulation reactions are powerful tools for constructing chiral ring systems in a single step. For dihydrobenzofurans, [3+2], [4+1], and [4+2] cycloaddition strategies are prevalent.

[3+2] Annulation: This is one of the most common strategies. Chiral phosphoric acids have emerged as highly effective organocatalysts for these transformations. acs.orgresearchgate.net For instance, the asymmetric [3+2] cycloaddition of p-quinone monoimides with 1-vinylnaphthalen-2-ols, catalyzed by a binaphthalene-based chiral phosphoric acid, yields highly functionalized chiral 2,3-dihydrobenzofurans with excellent stereoselectivities. acs.org Similarly, reacting quinone monoimines with 3-hydroxymaleimides in the presence of an asymmetric phosphoric acid catalyst affords dihydrobenzofurans in good yields and high enantioselectivities. nih.gov

[4+1] Annulation: Metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates has been used to synthesize 2,3-dihydrobenzofuran derivatives that contain a quaternary carbon center. nih.gov Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides also provide dihydrobenzofuran derivatives with excellent diastereoselectivities. organic-chemistry.org

[4+2] Annulation: An organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones has been developed. rsc.org Using a chiral dipeptide-based squaramide as the catalyst, this method constructs complex dihydrobenzofuran-bridged polycyclic compounds with four contiguous stereocenters, achieving excellent diastereoselectivities. rsc.org

Copper-Catalyzed Annulation: Liang, Li, and Wang reported a highly enantioselective copper-catalyzed annulation of carbenes with 2-iminyl- or 2-acyl-substituted phenols. thieme-connect.com This method provides access to 2,3-dihydrobenzofurans with tetrasubstituted carbon stereocenters, yielding a single diastereomer with up to 97% ee. The proposed transition state involves the copper catalyst coordinating to both the oxygen of the enolate and the nitrogen of the imine in a pseudo-chair conformation, which effectively controls the stereochemical outcome. thieme-connect.com

Stereocontrol Strategies in the Synthesis of Substituted 2,3-Dihydrobenzofurans

Achieving precise stereocontrol is a central challenge in synthesizing substituted 2,3-dihydrobenzofurans. Various strategies have been devised to influence the diastereomeric and enantiomeric ratios of the products.

Catalyst-Controlled Selectivity: The choice of catalyst is fundamental. Chiral transient directing groups have been used in ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation to prepare 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters in high yields and enantioselectivities (up to >99% ee). researchgate.net In copper-catalyzed reactions, the selection of the chiral ligand, such as BOX or QuinoxP*, is critical for inducing high levels of asymmetry. thieme-connect.comthieme-connect.com

Biocatalysis: Engineered enzymes offer an alternative and highly selective approach. A biocatalytic strategy using engineered myoglobins has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This method yields stereochemically rich 2,3-dihydrobenzofurans with exceptional purity (>99.9% de and ee) and provides a route to complex tricyclic scaffolds. rochester.edu Computational modeling suggests that the protein environment enforces a specific attack trajectory on the carbene intermediate, leading to the observed high stereoselectivity. rochester.edu

Substrate and Reagent Control: The inherent structure of the reactants can also direct the stereochemical outcome. In the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, the chirality of the starting imine leads to products with impressive diastereoselectivity. rsc.org Similarly, subtle steric interactions between substrates in phosphorus(III)-mediated [4+1]-cycloadditions of 1,2-dicarbonyls and o-quinone methides have been shown to impact the stereoselectivity of dihydrobenzofuran formation. organic-chemistry.orgcnr.it

StrategyCatalyst/ReagentReaction TypeStereochemical OutcomeReference
OrganocatalysisChiral Phosphoric Acid[3+2] CycloadditionGood to excellent stereoselectivities acs.org
OrganocatalysisChiral Squaramide[4+2] AnnulationExcellent diastereoselectivities rsc.org
BiocatalysisEngineered MyoglobinCyclopropanation>99.9% de and ee rochester.edu
Metal CatalysisIridium(I)/BisphosphineIntramolecular HydroarylationUp to 99% ee researchgate.netrsc.org
Metal CatalysisPalladium/Urea LigandHeteroannulationConvergent synthesis with broad scope nih.gov

Mitigation of Byproduct Formation and Purification Techniques for this compound

While specific literature on the purification of this compound is scarce, general principles for the synthesis and purification of related dihydrobenzofurans can be applied. The primary goals are to minimize the formation of impurities during the reaction and to efficiently remove any byproducts that do form.

Common byproducts in dihydrobenzofuran synthesis can arise from competing reaction pathways, over-oxidation, or rearrangement of intermediates. For example, in palladium-catalyzed reactions involving carbon monoxide, the reduction of other functional groups, such as nitroarenes, can lead to unwanted byproducts. nih.gov In syntheses starting from allylic phenols, impurities from alkene oxidation or allylic rearrangement can occur, particularly under strongly acidic or oxidizing conditions. nih.gov

To mitigate byproduct formation, optimization of reaction conditions is key. This includes careful selection of the catalyst, solvent, temperature, and reaction time. For instance, a patent for 2,3-dihydrobenzofuran synthesis highlights that using a mixed copper-ferric chloride catalyst effectively lowers the reaction temperature and shortens the reaction time, thereby reducing byproducts. google.com

For purification, standard laboratory techniques such as column chromatography are widely used. However, this can lead to product loss. Alternative methods are being explored. "Group-assisted purification (GAP)" chemistry offers a promising alternative for certain derivatives. rsc.org This technique involves designing the substrate (e.g., salicyl N-phosphonyl imines) so that the product has significantly different solubility properties from the starting materials and byproducts, allowing for purification by simple washing and extraction, thus bypassing traditional chromatography. rsc.org

For the final purification of a neutral, relatively nonpolar compound like this compound, the following general steps would be applicable:

Aqueous Workup: After the reaction, an aqueous wash is typically performed to remove inorganic salts and water-soluble impurities. Washing with a mild base solution, such as sodium bicarbonate or dilute sodium hydroxide, can remove acidic byproducts. google.com

Extraction: The product is extracted into an appropriate organic solvent like ethyl acetate or dichloromethane.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

Final Purification: The crude product can be purified by silica (B1680970) gel column chromatography or, if the product is a liquid with a suitable boiling point, by reduced pressure distillation. google.com

Development of Metal-Free and Sustainable Synthetic Pathways for Dihydrobenzofuran Rings

In line with the principles of green chemistry, there is a growing effort to develop synthetic methods that avoid the use of expensive, toxic, and environmentally harmful transition metals. These approaches often utilize organocatalysis, photocatalysis, or catalyst-free conditions.

Metal-Free, Catalyst-Free Reactions: Some dihydrobenzofuran syntheses can proceed without any catalyst. Bisag et al. demonstrated a non-catalytic reaction between substituted salicylaldehydes and sulfoxonium ylides in dichloromethane to afford dihydrobenzofurans in high yields (80–89%). nih.gov Another catalyst-free approach involves the [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. nih.gov

Organocatalysis: As mentioned previously, Brønsted acids and bases are effective metal-free catalysts. nih.gov Polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl phenols into dihydrobenzofuran derivatives. nih.gov Asymmetric phosphoric acids, squaramides, and chiral ureas have all been successfully employed as organocatalysts in various enantioselective syntheses of the dihydrobenzofuran core. acs.orgrsc.orgcnr.it

Visible-Light-Mediated Synthesis: Photocatalysis offers a sustainable and mild method for chemical transformations. A visible-light-mediated synthesis of 2,3-chalcogenyl-dihydrobenzofurans from 2-allylphenols has been developed. mdpi.comscilit.comcolab.ws This method uses a simple I₂/SnCl₂ promoter system and blue LED irradiation, tolerates a wide variety of functional groups, and proceeds under mild conditions. mdpi.comscilit.com Zhou et al. also developed a visible-light-promoted, base-catalyzed synthesis of 2,3-disubstituted dihydrobenzofurans from diazo compounds and para-quinones. nih.gov These methods leverage the energy of light to drive reactions, often avoiding the need for high temperatures or harsh reagents.

ApproachConditions/CatalystReaction TypeKey FeaturesReference
Catalyst-FreeBase (e.g., Cs₂CO₃)[3+2] CyclizationAvoids use of expensive/toxic catalysts nih.gov
OrganocatalysisBrønsted Acid (e.g., PPA, TfOH)Cyclization/AnnulationMetal-free; activates substrates for nucleophilic attack nih.gov
PhotocatalysisVisible Light (Blue LED), I₂/SnCl₂OxyselenocyclizationMild, sustainable conditions; good to excellent yields mdpi.comscilit.comcolab.ws
PhotocatalysisVisible Light (Blue LED), Cs₂CO₃O-H Insertion/CyclizationUtilizes diazo compounds as carbene source nih.gov

Advanced Organic Transformations and Derivatization of 5 2 Bromoethyl 2,3 Dihydrobenzofuran

Stereospecific and Regioselective Functionalization of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran (B1216630) ring system is a common motif in biologically active natural products, making the development of methods for its stereospecific and regioselective functionalization a significant area of research. rsc.orglookchem.comnih.gov Advanced strategies often rely on transition metal-catalyzed C-H activation and asymmetric catalysis to introduce new functional groups with high control over the position and stereochemistry.

Recent methodologies have focused on the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans through sequential C-H functionalization reactions. nih.govemory.edufigshare.com For instance, a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization, has been successfully employed. nih.govemory.edu Further diversification can be achieved through subsequent Heck-type C-H functionalizations. figshare.com

Catalytic systems have been developed to achieve stereodivergent synthesis, providing access to the full complement of stereoisomers of 2,3-disubstituted dihydrobenzofurans by simply changing the chiral catalysts involved in the one-pot reaction cascade. researchgate.net These methods often demonstrate broad functional group compatibility and proceed under mild conditions. researchgate.net Other notable approaches include palladium-catalyzed hydroxyl-directed C-H activation/C-O cyclization to construct the dihydrobenzofuran ring itself, including spirocyclic versions. acs.org

Table 1: Catalytic Systems for Functionalization of the Dihydrobenzofuran Core
Catalyst/SystemReaction TypeKey FeaturesReference
Rh(III) ComplexC-H Activation / [3+2] AnnulationEnables construction of dihydrobenzofurans with chemoselectivity and good functional group tolerance. organic-chemistry.org
Pd/TY-PhosHeck/Tsuji-Trost ReactionProvides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org
Rhodium & Palladium CatalystsSequential C-H FunctionalizationAchieves enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.govemory.edu
Cesium Carbonate (Cs₂CO₃)Domino AnnulationCatalyzes asymmetric synthesis of functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. rsc.orgrsc.org
Chiral Phosphoric AcidAsymmetric [3+2] CycloadditionSynthesizes highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities. nih.gov

Strategies for Novel Carbon-Carbon Bond Formation with the Bromoethyl Moiety

The bromoethyl group of 5-(2-bromoethyl)-2,3-dihydrobenzofuran is a primary alkyl halide, making it an excellent electrophile for nucleophilic substitution reactions (SN2). This reactivity is the cornerstone for creating novel carbon-carbon and carbon-heteroatom bonds, extending the molecular framework for various applications.

A primary strategy involves the reaction of the bromoethyl moiety with a wide range of carbon-based nucleophiles. Examples of such transformations include:

Alkylation of Enolates: Reaction with ketone, ester, or malonate enolates to form new C-C bonds, leading to extended carbon chains and more complex structures.

Cyanide Displacement: Introduction of a nitrile group via reaction with sodium or potassium cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Organocuprate Coupling: Reaction with Gilman reagents (lithium dialkylcuprates) to form a C-C bond with high efficiency.

While not a C-C bond formation, a synthetically crucial transformation of this moiety is its reaction with nitrogen nucleophiles. This is exemplified in the synthesis of the pharmaceutical agent Darifenacin, where this compound is alkylated with the secondary amine of (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide. chemicalbook.comgpatindia.comgoogle.com This reaction is typically carried out in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724). chemicalbook.com This specific C-N bond formation highlights the utility of the bromoethyl group as a key linker.

Table 2: Representative Nucleophilic Substitution with the Bromoethyl Moiety
NucleophileReagents/ConditionsProduct TypeSignificanceReference
(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamideK₂CO₃, Acetonitrile, RefluxTertiary AmineKey step in Darifenacin synthesis. chemicalbook.comgpatindia.com
3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine TartrateK₂CO₃, Water, 80-100°CTertiary Amine (Darifenacin Base)Alternative conditions for Darifenacin synthesis. google.com
Generic Carbon Nucleophile (e.g., Malonic Ester Enolate)NaH or NaOEt, THF/DMFAlkyl-substituted Malonic EsterStandard C-C bond formation for chain extension.

Oxidative and Reductive Manipulations of the 2,3-Dihydrobenzofuran Ring System

The dihydrofuran portion of the molecule can undergo specific oxidative and reductive transformations to alter the core structure. The most common oxidative manipulation is the dehydrogenation of the 2,3-dihydrobenzofuran ring to form the corresponding aromatic benzofuran (B130515). This aromatization can be achieved using chemical oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org This transformation changes the geometry and electronic properties of the heterocyclic system, providing access to a different class of compounds.

Reductive manipulations are less common but can involve the cleavage of the ether bond (C-O) within the dihydrofuran ring. Such reactions, often requiring harsh conditions like strong reducing agents or catalytic hydrogenolysis, would lead to a ring-opened phenolic derivative. More controlled, catalytic ring-opening reactions of dihydrofurans have been developed, sometimes using cobalt or Lewis acids, which can lead to functionalized acyclic products. nih.govmdpi.com Fungal biotransformation has also been shown to cause oxidative ring cleavage of related dibenzofuran (B1670420) structures, indicating that enzymatic pathways can achieve complex oxidative manipulations. nih.gov

Diversification of the this compound Skeleton for Novel Chemical Entities

The title compound is a highly versatile scaffold for generating diverse chemical entities due to the orthogonal reactivity of its two main components. chemimpex.com The bromoethyl side chain can be modified through nucleophilic substitutions, as detailed in section 3.2, while the dihydrobenzofuran core can undergo separate functionalization, as described in section 3.1. This allows for a modular approach to building libraries of novel compounds.

This diversification is particularly valuable in medicinal chemistry, where the dihydrobenzofuran core acts as a key pharmacophore in many biologically active molecules. rsc.orgnih.gov By modifying the substituent attached to the bromoethyl linker, chemists can systematically alter the properties of the final molecule to optimize for biological activity, selectivity, and pharmacokinetic profiles. The synthesis of Darifenacin is a prime example, where the specific pyrrolidine-based nucleophile is attached to confer potent and selective M3 muscarinic receptor antagonist activity. gpatindia.comrasayanjournal.co.in Similarly, related benzofuran structures are key intermediates in the synthesis of other complex drugs like Vilazodone, underscoring the importance of this heterocyclic system in drug discovery. researchgate.netresearchgate.net

Multi-step Synthesis of Complex Molecules Utilizing this compound as a Key Intermediate

The utility of this compound as a pivotal intermediate is best illustrated by its role in the industrial synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder. gpatindia.comrasayanjournal.co.in

The synthesis involves a direct coupling between this compound and the chiral amine, (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. chemicalbook.comgoogle.com

Key steps in the synthesis of Darifenacin:

Coupling Reaction: A mixture of this compound, (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, and anhydrous potassium carbonate is heated in a suitable solvent like acetonitrile or in an aqueous medium. chemicalbook.comgoogle.com The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the SN2 reaction.

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is subjected to an extractive workup. Purification is typically achieved via column chromatography or recrystallization of a salt form (e.g., hydrobromide) to yield the final active pharmaceutical ingredient. chemicalbook.com

During process development, several related by-products have been identified and characterized, arising from side reactions such as double alkylation on the amide nitrogen. The successful and scalable synthesis of a complex chiral molecule like Darifenacin showcases the reliability and importance of this compound as a key industrial intermediate. google.com

Computational Chemistry and Mechanistic Elucidation Studies on 5 2 Bromoethyl 2,3 Dihydrobenzofuran

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental tools for exploring the intrinsic properties of molecules. For 2,3-dihydrobenzofuran (B1216630) systems, these investigations reveal details about molecular geometry, stability, and electronic characteristics that govern their chemical behavior.

Density Functional Theory (DFT) has become a standard and powerful method for investigating the electronic structure of organic molecules, including 2,3-dihydrobenzofuran derivatives. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. researchgate.netresearchgate.netrsc.org

These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental results. researchgate.net Furthermore, DFT is used to compute spectroscopic data, such as vibrational frequencies (IR) and electronic absorption spectra (UV-Vis), which show good agreement with experimental observations. researchgate.netresearchgate.net

A key aspect of DFT studies is the analysis of the molecular electrostatic potential (MESP). MESP maps illustrate the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net For dihydrobenzofuran systems, these maps typically show electronegative potential around the oxygen atoms, indicating sites susceptible to electrophilic attack, while electropositive regions are often located on hydrogen atoms. researchgate.netresearchgate.net Mulliken charge analysis further quantifies the atomic charges, revealing how substituents influence the electronic environment of the molecule.

Table 1: Selected DFT Calculation Parameters for Dihydrobenzofuran Systems

System Studied DFT Functional Basis Set Properties Calculated Reference
2,3-Dihydrobenzofuran Chalcones B3LYP 6-311G(d,p) Geometry, HOMO-LUMO, MESP, UV-Vis, IR researchgate.net
2,3-Dihydrobenzofuran-2-carboxylates B3LYP 6–31++G(d,p) Geometry, HOMO-LUMO, Vibrational Properties researchgate.net
2-Arylbenzofurans B3LYP / APF-D 6-311+G(2d,p) Geometry, MEP, FMO, Mulliken Charges

This table is interactive and can be sorted by column.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher propensity for intramolecular charge transfer. researchgate.net

Table 2: Representative HOMO-LUMO Energies for Dihydrobenzofuran Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one -6.22 -2.19 4.03 researchgate.net
Dihydrobenzofuran-2-carboxylate Derivative 1 -0.23450 - - researchgate.net
Dihydrobenzofuran-2-carboxylate Derivative 2 -0.20104 - - researchgate.net

This table is interactive and can be sorted by column. Note: Reference researchgate.net provides energy values in different units/convention.

Molecular Dynamics Simulations of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Reactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique is particularly valuable for analyzing the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govmdpi.com

For a molecule like this compound, MD simulations can provide critical insights into its dynamic behavior. While specific MD studies on this exact compound are not widely published, the methodology is routinely applied to related and more complex systems, such as benzofuran (B130515) derivatives interacting with proteins or forming macrocycles. nih.govnih.gov

An MD simulation typically involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment (e.g., a box of water molecules), and solving Newton's equations of motion for every atom. mdpi.commdpi.com The simulation generates a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal:

Conformational Landscapes: Identifying the most stable and accessible conformations of the molecule. nih.gov

Solvent Effects: Understanding how the solvent influences the molecule's structure and dynamics. nih.gov

Reaction Dynamics: Simulating the approach of reactants and the stability of intermolecular complexes. mdpi.combris.ac.uk

Binding Free Energies: Calculating the energetics of a molecule binding to a target, which is crucial in drug design. nih.govmdpi.com

For this compound, MD simulations could be used to explore the conformational freedom of the bromoethyl side chain, its interaction with the dihydrobenzofuran ring, and how it might behave in different solvents or approach a reaction partner.

Mechanistic Pathways of Dihydrobenzofuran Formation and Transformation

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions. For dihydrobenzofurans, this includes understanding how the ring is formed and how it can be subsequently transformed into other valuable structures.

Understanding a reaction mechanism requires identifying the transition states (TS)—the highest energy points along the reaction coordinate—and calculating the associated energy barriers (activation energies). youtube.com Computational methods allow for the location of transition state geometries and the calculation of their energies, providing a quantitative picture of a reaction's feasibility and kinetics.

Various synthetic routes to dihydrobenzofurans, such as intramolecular cyclizations, have been studied computationally. nih.govnih.gov These studies map out the potential energy surface of the reaction, comparing different possible pathways. For instance, in the antioxidant activity of benzofuran-stilbene hybrids, DFT calculations were used to determine the Gibbs activation energy (ΔG#) for reactions with radicals, helping to elucidate the most probable mechanistic pathway (e.g., hydrogen atom transfer vs. sequential proton loss-electron transfer). rsc.org Such analyses are critical for optimizing reaction conditions to favor a desired product.

The synthesis and transformation of benzofuran and dihydrobenzofuran scaffolds can involve intriguing molecular rearrangements, such as acyl and substituent migrations. Computational studies can help unravel the mechanisms behind these shifts. For example, research into the synthesis of 3-benzoyl-2-phenylbenzofurans revealed an unexpected migration of the benzoyl group, a finding that could be further investigated through computational modeling to understand the driving forces and transition states involved. mdpi.comresearchgate.net

Furthermore, the formation of the dihydrobenzofuran ring itself can proceed through various cyclization mechanisms. These can be catalyzed by transition metals (e.g., Palladium, Copper, Rhodium) or organocatalysts, or proceed through pericyclic reactions. nih.govnih.gov For example, a method for synthesizing 3-formylbenzofurans and 3-acylbenzofurans proceeds through a cyclized 2,3-dihydrobenzofuran intermediate, with the final product depending on the reaction conditions. nih.gov The proposed mechanism involves steps like aromatization, ring-opening, and subsequent ring-closure, all of which can be modeled computationally to validate the proposed pathway and understand the factors controlling selectivity. nih.gov Similarly, syntheses involving researchgate.netresearchgate.net-sigmatropic rearrangements followed by substituent migration have been developed to create highly substituted benzofurans, highlighting the complex yet predictable nature of these reactions when analyzed through a mechanistic lens. rsc.org

Computational Insights into Stereoselectivity and Regioselectivity in Dihydrobenzofuran Synthesis

The synthesis of 2,3-dihydrobenzofurans, a core structure in many natural products and pharmacologically active compounds, presents significant challenges in controlling stereoselectivity and regioselectivity. cnr.itresearchgate.net The two sp³-hybridized carbons in the dihydrofuran ring mean that substitutions can lead to multiple isomers. cnr.it Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms that govern these reactions and for predicting their outcomes.

Researchers utilize computational models to understand the subtle steric and electronic interactions that influence the formation of specific isomers. For instance, in syntheses proceeding through o-quinone methide (o-QM) intermediates, computational studies can model the stability of various transition states. cnr.it A method for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans relies on the in-situ generation of o-QM intermediates. organic-chemistry.org These intermediates are trapped by nucleophiles, followed by an intramolecular cyclization. organic-chemistry.org Computational analysis helps to rationalize the high regioselectivity observed in these reactions by evaluating the energy profiles of different reaction pathways.

DFT calculations have been successfully employed to corroborate experimental findings in the diastereoselective synthesis of Meldrum spiro dibenzofuran (B1670420) derivatives. rsc.org By calculating parameters such as formation energy, solvent energy, chemical hardness, and electrophilicity, researchers can estimate the stability of each potential product, providing a theoretical basis for the observed high diastereoselectivity. rsc.org These computational results serve as evidence that the most stable product, as predicted by quantum-chemical calculations, is the one predominantly formed in the reaction. rsc.org

Similarly, in photocatalytic [3+2] cycloadditions of phenols and alkenes, a proposed mechanistic model suggests the oxidation of phenol (B47542) to a resonance-stabilized phenoxonium cation, which is then trapped by the alkene. nih.gov Computational modeling can provide insight into the electronic structure of these intermediates and the transition states leading to the dihydrobenzofuran product, explaining the observed regiochemistry.

The table below summarizes various synthetic approaches where computational analysis provides key insights into selectivity.

Synthetic Method Key Intermediate Computational Insight Provided Selectivity Achieved
Phosphorus(III)-mediated [4+1] cycloadditionDioxyphospholenes / o-Quinone MethidesElucidation of subtle steric interactions affecting yield and stereochemistry. cnr.itorganic-chemistry.orgModerate to high diastereoselectivity. cnr.it
Fluoride-induced desilylationo-Quinone MethidesRationalization of nucleophilic attack and subsequent intramolecular cyclization pathways. organic-chemistry.orgHigh regioselectivity at the C-3 position. organic-chemistry.org
Knoevenagel reaction followed by Diels-AlderMeldrum spiro dibenzofuranCalculation of formation energy and other parameters to confirm the stability of the major diastereomer. rsc.orgHigh regio- and diastereoselectivity. rsc.org
Rh(III)-catalyzed C-H activationN/AUnderstanding the factors controlling the [3+2] annulation process. organic-chemistry.orgGood chemoselectivity and potential for asymmetry. organic-chemistry.org

These studies highlight the power of combining synthesis with computational chemistry to achieve a deeper understanding and gain predictive control over complex chemical transformations, enabling the efficient and selective production of highly functionalized 2,3-dihydrobenzofuran derivatives.

Molecular Docking and Binding Mode Prediction for 2,3-Dihydrobenzofuran Derivatives in Biological Systems

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how ligands, such as 2,3-dihydrobenzofuran derivatives, interact with their biological targets at a molecular level. This knowledge guides the design of more potent and selective therapeutic agents.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Docking studies have been crucial in exploring and validating this versatility.

Case Study 1: Cannabinoid Receptor 2 (CB2) Agonists In the development of selective agonists for the Cannabinoid Receptor 2 (CB2), a target for treating neuropathic pain, molecular modeling was used to predict the binding mode of a series of 2,3-dihydro-1-benzofuran derivatives. nih.govnih.gov This "ligand-steered modeling" approach helped rationalize the structure-activity relationships within the series and correctly predicted that the (S)-enantiomer was the more active form. nih.govnih.gov

Case Study 2: Phosphodiesterase 1B (PDE1B) Inhibitors Researchers have used a combination of pharmacophore screening and ensemble docking to identify 2,3-dihydrobenzofuran derivatives as potential inhibitors of PDE1B, an enzyme implicated in neurological disorders. nih.gov This computational approach helps to identify novel chemical scaffolds that can fit into the active site of the enzyme, paving the way for new therapeutic strategies. nih.gov

Case Study 3: mPGES-1 Inhibitors The 2,3-dihydrobenzofuran structure has been used as a chemical platform to design inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov By combining molecular docking calculations with experimental validation, researchers identified compounds with biological activity in the low micromolar range, demonstrating that these derivatives are suitable leads for developing new mPGES-1 inhibitors. nih.gov

Case Study 4: Antimicrobial Activity The potential antimicrobial activity of 2,3-dihydrobenzofuran-2-carboxylate (DHBC) derivatives has been investigated using molecular docking. researchgate.net Studies predicted the binding interactions against both fungal and bacterial proteins, with calculated binding energies ranging from -6.0 kcal/mol to -7.5 kcal/mol. researchgate.net The docking results indicated that substituent groups, particularly at the 3-position, play a critical role in the biological activity. researchgate.net Key interactions identified included hydrogen bonds between the oxygen atom in the dihydrobenzofuran ring and amino acid residues of the target protein. researchgate.net

The following table summarizes the findings from various molecular docking studies on 2,3-dihydrobenzofuran derivatives.

Target Protein Derivative Class Predicted Binding Energy (kcal/mol) Key Interacting Residues/Interactions Therapeutic Area
Cannabinoid Receptor 2 (CB2)N-acylhydrazones with dihydrobenzofuran coreNot explicitly stated, but modeling guided synthesis.Not explicitly stated, but led to potent agonists. nih.govnih.govNeuropathic Pain nih.govnih.gov
Phosphodiesterase 1B (PDE1B)Dihydrobenzofuran derivativesNot explicitly stated, but identified lead inhibitors.Not explicitly stated, but used pharmacophore models. nih.govNeurological Disorders nih.gov
Microsomal Prostaglandin E2 Synthase (mPGES-1)General 2,3-dihydrobenzofuransNot explicitly stated, but identified µM range inhibitors.Not explicitly stated, but confirmed binding. nih.govInflammation, Cancer nih.gov
Fungal/Bacterial ProteinsDihydrobenzofuran-2-carboxylates-6.0 to -7.5Hydrogen bonding and hydrophobic interactions. researchgate.netAntimicrobial
Matrix Metalloproteinase-2 (MMP-2)Benzofuran-thiazole hybridsNot explicitly stated, but identified active compounds.A:LEU124, A:ARG150, A:ARG122 (π-alkyl, H-bonds). atmiyauni.ac.inAnticancer

These examples underscore the critical role of molecular docking and binding mode prediction in the modern drug design pipeline. By providing a detailed, atom-level view of ligand-receptor interactions, these computational methods accelerate the identification and optimization of 2,3-dihydrobenzofuran derivatives as promising candidates for a wide range of medical applications.

Research on Biological and Biomedical Applications of 2,3 Dihydrobenzofuran Derivatives Synthesized from 5 2 Bromoethyl 2,3 Dihydrobenzofuran

Strategic Role in Drug Discovery and Development Programs

The 2,3-dihydrobenzofuran (B1216630) moiety is of high value in medicinal chemistry and drug synthesis. bohrium.com Derivatives synthesized from 5-(2-Bromoethyl)-2,3-dihydrobenzofuran are integral to drug discovery and development programs due to their potential to modulate various biological targets. chemimpex.com The unique structure of this starting material allows for the development of compounds with enhanced efficacy and tailored properties for specific therapeutic areas. chemimpex.com Researchers leverage the reactivity of the bromoethyl group to introduce diverse functionalities, leading to the generation of libraries of novel compounds for screening and lead optimization. chemimpex.comacs.org

Synthesis of Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients

This compound is a key precursor in the synthesis of several pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). chemimpex.com Its application is particularly notable in the development of agents for neurological disorders and specific receptor antagonists.

Development of Agents Targeting Neurological Disorders

The 2,3-dihydrobenzofuran scaffold is a component of compounds investigated for their effects on the central nervous system. For instance, derivatives such as 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2'-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are recognized as entactogen drugs related to phenethylamine (B48288) and amphetamine classes, suggesting their potential as CNS stimulant agents. medcraveonline.com The synthesis of such molecules often involves the modification of the ethyl side chain of a dihydrobenzofuran precursor, a transformation for which this compound is well-suited.

Synthetic Pathways to Darifenacin and its Analogues

A prominent application of this compound is in the synthesis of Darifenacin. chemicalbook.comnewdrugapprovals.org Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. google.com The synthesis typically involves the condensation of this compound with (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide in the presence of a base like potassium carbonate. chemicalbook.comnewdrugapprovals.org

Several synthetic routes have been developed to produce Darifenacin, with many utilizing this compound as a key starting material. chemicalbook.comnewdrugapprovals.orggoogle.com For example, one process involves reacting it with 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in acetonitrile (B52724) with potassium carbonate. chemicalbook.comnewdrugapprovals.org Another approach employs an aqueous medium with an inorganic base like potassium hydroxide. google.com The efficiency and purity of the final product can be influenced by the chosen synthetic pathway and reaction conditions, with various methods aiming to simplify the process and make it more commercially viable. During process development, by-products can form, which require identification and characterization to meet regulatory standards.

In Vitro and In Vivo Pharmacological Evaluation of Dihydrobenzofuran Derivatives

Derivatives of 2,3-dihydrobenzofuran have undergone extensive pharmacological evaluation to determine their therapeutic potential across different disease areas.

Antimicrobial Activity Studies of Substituted Benzofurans

Benzofuran (B130515) and its derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govbohrium.com Studies have shown that various substituted benzofurans exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. syr.eduresearchgate.net For instance, a series of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol were synthesized and evaluated for their potential antimicrobial activity. syr.eduresearchgate.net The introduction of different substituents onto the benzofuran core can significantly influence the antimicrobial potency. acs.org Some research has indicated that the lipophilicity of the derivatives can affect their anticancer and potentially their antimicrobial activity. nih.gov

Below is a table summarizing the antimicrobial activity of selected benzofuran derivatives.

Compound TypeTarget OrganismsActivity LevelReference
Ether-linked 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivativesGram-positive and Gram-negative bacteria, Candida speciesPotential antimicrobial activity syr.eduresearchgate.net
2-Aminobenzofuran derivativesVarious bacteriaMore promising than benzodifurans nih.gov
1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranolGram-positive bacteria and fungiEffective researchgate.net

Anticancer and Antitumor Research on Benzofuran Scaffolds

The benzofuran scaffold is a prominent feature in many compounds investigated for their anticancer and antitumor properties. nih.govmedcraveonline.comnih.gov Research has shown that derivatives of benzofuran can inhibit cancer cell proliferation and induce apoptosis through various mechanisms. nih.gov

For example, certain 2-benzoylbenzofuran derivatives have shown potent activity against human breast cancer cell lines. nih.gov Other studies have focused on the development of benzofuran-based compounds as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. acs.org The substitution pattern on the benzofuran ring plays a crucial role in determining the anticancer efficacy. For instance, some 2-aminobenzofuran derivatives have demonstrated promising anticancer potential. nih.gov The use of three-dimensional scaffolds for culturing cancer cells has been shown to better mimic the tumor microenvironment, potentially leading to more accurate predictions of anti-cancer drug responses. sciencedaily.com

The table below highlights some key findings from anticancer research on benzofuran scaffolds.

Derivative ClassTarget Cancer Cell LinesMechanism of Action/Key FindingReference
2-Benzoylbenzofuran derivativesHuman breast cancer (MCF-7, MDA-MB-231)Potent inhibitor of oestrogen-receptor-dependent breast cancer cells nih.gov
2-Aminobenzofuran derivativesProstate cancer (PC-3)Decreased cell viability in a dose-dependent manner nih.gov
4,6-di(benzyloxy)-3-phenylbenzofuranHepatocellular carcinomaExcellent selectivity towards Pin1, an oncogenic protein nih.gov
Anthra[2,3-b]furan-3-carboxamidesVarious wild type and drug-resistant tumor cell linesHigh antiproliferative potency, induction of apoptosis, DNA intercalation nih.gov

Investigation of Neuroprotective and Neuropathic Pain Modulating Effects

Neuropathic pain, a debilitating condition arising from nerve damage, is often resistant to conventional analgesics. nih.govunyter.com This has spurred research into alternative therapeutic targets, with the endocannabinoid system emerging as a promising area of investigation. nih.gov Derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their potential to modulate neuropathic pain and provide neuroprotection.

A series of 2,3-dihydrobenzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov Stimulation of the CB2 receptor is a key therapeutic strategy as it is involved in suppressing neuroinflammation and microglial cell activation, which are hallmarks of neuropathic pain, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. nih.gov

In preclinical models, such as the spinal nerve ligation and paclitaxel-induced neuropathy models in rats, certain 2,3-dihydrobenzofuran derivatives demonstrated significant efficacy in reversing neuropathic pain. nih.gov For instance, the compound designated as MDA7 effectively alleviated pain-related behaviors, and its effects were specifically blocked by a CB2 antagonist, confirming its mechanism of action. nih.gov Further studies identified MDA42 as another potent derivative with comparable activity in models of neuropathic pain. nih.govnih.gov

Beyond pain modulation, some 2,3-dihydrobenzofuran derivatives have been investigated for broader neuroprotective activities. Certain N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives have been evaluated as potential neuroleptic agents. nih.gov Additionally, research has explored the interaction of these derivatives with the glutamatergic system, which is deeply involved in various central nervous system disorders. researchgate.net Some compounds have shown potential as ligands for NMDA receptors, indicating a possible role in protecting against excitotoxicity-related neuronal damage. researchgate.net

CompoundTarget/MechanismObserved EffectReference
MDA7Selective CB2 Receptor AgonistReversed neuropathic pain in rat models. nih.gov
MDA42Potent CB2 Receptor AgonistExhibited activity in a model of neuropathic pain similar to MDA7. nih.govnih.gov
N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide (15)Potential Neuroleptic AgentShowed an atypical neuroleptic profile. nih.gov
N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methyl-5-methylthio-2,3-dihydrobenzofuran-7-carboxamide (30)Potential Neuroleptic AgentDemonstrated a classical neuroleptic profile with potent antagonistic activity on apomorphine-induced hyperactivity. nih.gov

Anti-inflammatory Properties of Dihydrobenzofuran Compounds

The 2,3-dihydrobenzofuran scaffold is a core component of various compounds exhibiting potent anti-inflammatory effects. researchgate.netnih.gov Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents remains a priority in medicinal chemistry. mdpi.com

One area of research has focused on 2,3-dihydrobenzofuran-2-ones. A series of these compounds were synthesized and tested for their ability to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in rats. nih.gov The results indicated that compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were powerful anti-inflammatory agents. nih.gov Notably, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the widely used anti-inflammatory drug diclofenac (B195802) in all tested models. nih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory potential. nih.gov In studies using lipopolysaccharide-stimulated macrophages, several of these compounds effectively suppressed inflammation by inhibiting the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, and reducing the secretion of interleukin-6 and prostaglandin (B15479496) E2. nih.gov

Furthermore, hybrid molecules combining the benzofuran moiety with other nitrogen-containing heterocyclic fragments, such as piperazine (B1678402) and tetrazole, have been designed and synthesized. mdpi.com These hybrids have shown excellent anti-inflammatory activities. For instance, certain benzofuran-piperazine hybrids demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide-induced RAW 264.7 cells. mdpi.com

Compound ClassKey Structural FeaturesAnti-inflammatory ActivityReference
2,3-Dihydrobenzofuran-2-onesAlkyl/aryl group at position 6; Chlorine at position 5Inhibition of carrageenan paw edema and adjuvant-induced arthritis. More potent than diclofenac. nih.gov
Fluorinated DihydrobenzofuransFluorine, bromine, hydroxyl, and/or carboxyl groupsInhibition of COX-2, iNOS, IL-6, and PGE2 production. nih.gov
Benzofuran-Piperazine HybridsBenzofuran linked to a piperazine moietyPotent inhibition of nitric oxide (NO) production in macrophages. mdpi.com

Agonistic and Antagonistic Activity at Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and represent important drug targets. nih.govlumirlab.com As previously mentioned, CB2 receptor agonists are particularly sought after for their potential to treat pain and inflammation without the psychoactive effects mediated by CB1 receptors. nih.gov

Research has led to the discovery of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists. nih.govnih.gov Through a multidisciplinary approach that included chemical synthesis and computational modeling, compounds with high affinity for the CB2 receptor were identified. nih.gov For the most selective compound, MDA7, further analysis revealed that the (S)-enantiomer, named MDA104, was the active form. nih.govnih.gov Compounds MDA42 and MDA39 were identified as the most potent CB2 agonists in this series. nih.govnih.gov

The activity of these compounds is not limited to simple binding. They have been shown to be functional agonists, meaning they activate the receptor to produce a biological response. This was demonstrated by their ability to alleviate neuropathic pain in animal models, an effect that was reversed by a CB2-selective antagonist, confirming the receptor-mediated mechanism. nih.gov

Conversely, research into other cannabinoid derivatives has revealed compounds with antagonistic properties. For example, while not a dihydrobenzofuran, 11-Hydroxycannabinol was found to bind to both CB1 and CB2 receptors but acted as a specific, albeit not highly potent, CB2 antagonist. lumirlab.com This highlights the subtle structural modifications that can shift a compound's activity from agonistic to antagonistic, a crucial aspect in the design of targeted therapeutics.

CompoundReceptor TargetActivityKey FindingReference
MDA7 / MDA104 ((S)-enantiomer)CB2Selective AgonistThe (S)-enantiomer is the active form. nih.govnih.gov
MDA42CB2Potent AgonistAmong the most potent in its series. nih.govnih.gov
MDA39CB2Potent AgonistAmong the most potent in its series. nih.govnih.gov
11-HydroxycannabinolCB2AntagonistDemonstrates that related scaffolds can have opposing activities. lumirlab.com

Mechanistic Biological Studies: Investigations into Cell Signaling and Receptor Interactions

Understanding the molecular mechanisms by which 2,3-dihydrobenzofuran derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on elucidating their interactions with specific receptors and their impact on downstream cell signaling pathways.

For the CB2-agonist dihydrobenzofuran derivatives, mechanistic studies have confirmed their interaction with the target receptor. The analgesic effects of compounds like MDA7 in neuropathic pain models were specifically blocked by a CB2 receptor antagonist, providing in vivo evidence of their on-target activity. nih.gov This selective antagonism confirms that the observed therapeutic benefit is mediated through the CB2 receptor and not through off-target effects. nih.gov

In the context of anti-inflammatory actions, studies have delved into the specific signaling pathways modulated by these compounds. For example, certain benzofuran-heterocycle hybrids have been shown to exert their anti-inflammatory effects by regulating the NF-κB and MAPK signaling pathways. mdpi.com In lipopolysaccharide-stimulated RAW264.7 macrophage cells, a potent anti-inflammatory benzofuran derivative was found to inhibit the phosphorylation of key proteins in the MAPK pathway, including JNK, P38, and ERK. mdpi.com It also inhibited the phosphorylation of proteins in the NF-κB pathway, such as p65, IKKα/IKKβ, and IκBα. mdpi.com These pathways are central to the inflammatory response, and their inhibition explains the observed reduction in inflammatory mediators.

Similarly, fluorinated dihydrobenzofuran derivatives were found to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS). nih.gov These enzymes are critical for the production of pro-inflammatory molecules like prostaglandins (B1171923) and nitric oxide, respectively. By downregulating their expression, these compounds effectively dampen the inflammatory cascade at a molecular level.

Structure-Activity Relationship (SAR) Analysis for Optimized Biological Efficacy

For 2,3-dihydrobenzofuran derivatives, several SAR studies have provided valuable insights. In the series of CB2 agonists, the presence of an asymmetric carbon atom in the 2,3-dihydro-1-benzofuran ring was a key design element. nih.govnih.gov The separation of enantiomers for the highly selective compound MDA7 revealed that the (S)-enantiomer was the active one, highlighting the importance of stereochemistry for receptor interaction. nih.govnih.gov

In the development of anti-inflammatory 2,3-dihydrobenzofuran-2-ones, SAR analysis showed that substitution at positions 5 and 6 of the benzofuran ring was critical for activity. nih.gov Specifically, compounds bearing an alkyl or aryl group at position 6, combined with a halogen like chlorine at position 5, exhibited the most potent anti-inflammatory effects. nih.gov

Further SAR studies on fluorinated benzofuran and dihydrobenzofuran derivatives suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances their biological effects. nih.gov Similarly, for benzofuran derivatives with anticancer activity, the addition of halogen atoms such as bromine or chlorine to the benzofuran ring has been shown to significantly increase cytotoxic activity, likely due to the formation of halogen bonds that improve binding affinity to target proteins. nih.gov

In a series of 2-aminobenzofuran derivatives designed as P-glycoprotein inhibitors, SAR analysis indicated that the nature and position of substituents on the benzofuran ring played a crucial role. researchgate.net For instance, having 3,4-dimethoxyphenyl substituents at the 6-position was found to be important for inhibitory activity. researchgate.net These detailed SAR studies provide a roadmap for the rational design of new, more effective 2,3-dihydrobenzofuran-based therapeutic agents.

Applications in Materials Science and Advanced Technologies Utilizing 5 2 Bromoethyl 2,3 Dihydrobenzofuran Derivatives

Development of Advanced Polymer Systems and Coating Materials

The 2,3-dihydrobenzofuran (B1216630) moiety is a valuable component in the design of advanced polymer systems and coating materials. While direct polymerization of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran is not extensively documented in readily available literature, its derivatives are instrumental in creating polymers with specific and enhanced properties. The bromoethyl functional group provides a reactive site for initiating polymerization or for grafting onto other polymer backbones, thereby modifying the final material's characteristics.

The incorporation of the rigid dihydrobenzofuran unit into a polymer chain can significantly influence its thermal and mechanical properties. For instance, research into poly(2,3-dihydrofuran) has demonstrated its potential as a strong and tough thermoplastic. This suggests that polymers derived from substituted dihydrobenzofurans could exhibit desirable physical properties, such as high tensile strength and durability, making them suitable for demanding applications.

In the realm of coatings, polymers incorporating the 2,3-dihydrobenzofuran structure can be designed to offer protective and functional benefits. The inherent stability of the benzofuran (B130515) ring can contribute to the coating's resistance to environmental factors. By functionalizing the bromoethyl group, it is possible to introduce various moieties that can impart specific properties to the coating, such as hydrophobicity, adhesion, or scratch resistance. The versatility of this compound as a precursor allows for the tailoring of polymer structures to meet the specific requirements of advanced coating applications.

Research in Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Related Devices

The field of organic electronics has seen significant advancements through the development of novel materials with tailored electronic properties. Derivatives of 2,3-dihydrobenzofuran have emerged as promising candidates for use in organic light-emitting diodes (OLEDs), particularly as components of host and emissive materials. The rigid and planar nature of the fused ring system, combined with the potential for extensive conjugation, makes these derivatives suitable for facilitating charge transport and luminescence.

Research has shown that dibenzofuran-based compounds, which share a core structural similarity with 2,3-dihydrobenzofuran, are effective as bipolar host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netrsc.orgresearchgate.net These materials are capable of transporting both holes and electrons, which is crucial for efficient recombination and light emission in the emissive layer of an OLED. The high triplet energy of the dibenzofuran (B1670420) moiety is particularly advantageous for blue PhOLEDs, as it prevents energy back-transfer from the dopant to the host, leading to higher device efficiency. researchgate.net

Furthermore, frameworks based on anthracene[2,3-b]benzofuran have been investigated as blue light-emitting materials. The strategic design of molecules incorporating the benzofuran structure allows for the tuning of the emission color and the enhancement of the material's photoluminescence quantum yield. The reactive bromoethyl group of this compound serves as a synthetic handle to build these larger, more complex molecules required for OLED applications. Chemical suppliers often categorize this compound under "OLED Materials," indicating its role as a key precursor in this field. bldpharm.com

Production of Specialty Chemicals with Tailored Properties

The reactivity of the bromoethyl group in this compound makes it an invaluable starting material for the synthesis of a wide array of specialty chemicals with tailored properties. This versatility allows chemists to design and create complex molecules for various applications, including functional dyes and other advanced materials. chemimpex.com

One significant area of application is in the synthesis of chromophores. Chromophores are molecules responsible for color, and by chemically modifying the this compound scaffold, it is possible to create new dyes with specific absorption and emission characteristics. nih.govsoton.ac.uk These custom-synthesized chromophores can be used in a range of technologies, from sensors to data storage.

Moreover, the 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry, and this concept extends to materials science. researchgate.net By using this compound as a building block, researchers can construct larger, functional molecules with precise three-dimensional structures and electronic properties. This tailored approach to chemical synthesis is essential for the development of new materials for electronics, photonics, and other high-tech applications. The ability to undergo various chemical transformations opens up avenues for creating novel compounds with properties fine-tuned for specific functions.

Environmental Chemistry Research and Sustainable Applications of 5 2 Bromoethyl 2,3 Dihydrobenzofuran

Exploration in the Design of Environmentally Benign Solvents and Reagents

The principles of green chemistry encourage the use of solvents and reagents that are less hazardous to the environment and human health. The development of sustainable synthesis methods for dihydrobenzofuran derivatives points to a growing interest in their environmental profile. mdpi.comnih.govacs.orgresearchgate.netnih.govfrontiersin.org The exploration of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in this context is based on its potential to act as a versatile intermediate in synthetic pathways that prioritize sustainability.

The reactive bromoethyl group attached to the dihydrobenzofuran scaffold allows for a variety of chemical modifications. This functional handle enables the compound to be a key building block in the synthesis of more complex molecules, potentially through pathways that are more atom-economical and generate less waste compared to traditional synthetic routes. For instance, the development of novel synthetic methods for benzofuran (B130515) derivatives using eco-friendly deep eutectic solvents (DES) has been reported, highlighting a move towards greener synthesis strategies for this class of compounds. nih.govacs.org While not specific to this compound, these advancements suggest a framework where this compound could be utilized in more sustainable processes.

Research into the synthesis of dihydrobenzofuran chalcogenides under visible light further underscores the potential for developing environmentally benign processes involving dihydrobenzofuran derivatives. mdpi.com Such photochemical methods often offer a greener alternative to conventional heating, reducing energy consumption and by-product formation.

Table 1: Examples of Green Chemistry Approaches in the Synthesis of Benzofuran and Dihydrobenzofuran Derivatives

Green Chemistry ApproachDescriptionPotential Relevance to this compoundReference(s)
Deep Eutectic Solvents (DES) Use of biodegradable and low-toxicity solvent systems like choline (B1196258) chloride-ethylene glycol.Could be explored as a reaction medium for synthesizing or functionalizing this compound, reducing the need for volatile organic compounds. nih.govacs.org
Visible Light-Promoted Synthesis Utilization of light as an energy source to drive chemical reactions, often at ambient temperatures.Potential for developing energy-efficient and selective methods for reactions involving the bromoethyl group of the compound. mdpi.com
Electrochemical Synthesis Employing electricity to drive chemical transformations, which can minimize the use of chemical reagents.Could be investigated for the synthesis of this compound itself or its derivatives, offering a cleaner synthetic route. researchgate.net

It is important to note that while these green chemistry principles are being applied to the broader class of dihydrobenzofurans, specific research into the application of this compound as a green solvent or reagent is still in its early stages. Future studies are needed to fully evaluate its potential in these areas.

Reduction of Environmentally Harmful Emissions in Industrial Chemical Processes

A significant area of environmental concern is the emission of heavy metals, such as mercury, from industrial activities like coal combustion. Innovative technologies are being explored to capture these pollutants, and brominated compounds have emerged as promising agents in this field. google.combabcock.com The underlying principle involves the oxidation of elemental mercury (Hg⁰), which is volatile and difficult to capture, into its oxidized form (Hg²⁺). Oxidized mercury is more water-soluble and can be more readily removed by existing flue-gas desulfurization (FGD) systems.

Patents have been filed for the use of bromine or bromide-containing organic compositions to reduce mercury emissions from coal combustion. google.com These compositions can be added to the coal before combustion or injected into the flue gas. The heat of combustion releases the bromine, which then facilitates the oxidation of elemental mercury.

While the patents cover a broad range of brominated organic compounds, the potential utility of this compound in this application is conceivable due to its bromine content. The organic part of the molecule would be combusted, releasing the bromine atom to participate in the mercury oxidation cycle.

Table 2: Proposed Mechanism for Mercury Oxidation by Brominated Compounds

StepDescriptionChemical Reaction Example
1. Release of Bromine The brominated organic compound decomposes at high temperatures to release bromine radicals.R-Br → R• + Br•
2. Formation of Bromine Gas Bromine radicals combine to form molecular bromine.Br• + Br• → Br₂
3. Oxidation of Mercury Molecular bromine oxidizes elemental mercury to mercuric bromide.Hg⁰ + Br₂ → HgBr₂
4. Capture The resulting water-soluble mercuric bromide can be captured in wet FGD scrubbers.HgBr₂ (g) → HgBr₂ (aq)

The effectiveness of bromine-based sorbents for mercury capture has been demonstrated, with some technologies achieving significant reductions in mercury emissions. babcock.com However, the specific efficiency and potential drawbacks, such as the formation of other brominated byproducts, would need to be thoroughly investigated for this compound. Further research is required to ascertain its viability and effectiveness as an agent for reducing harmful industrial emissions compared to other brominated substances.

Q & A

Q. What are the key synthetic routes for preparing 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

Answer: The compound is primarily synthesized via alkylation or bromination of 2,3-dihydrobenzofuran precursors. A common method involves reacting 2-(2,3-dihydrobenzofuran-5-yl)ethanol with triphenylphosphine dibromide in acetonitrile at 76–78°C for 2 hours, achieving near-quantitative conversion . Critical factors include:

  • Catalyst/Solvent Optimization : Anhydrous acetonitrile and nitrogen atmosphere prevent hydrolysis.
  • Temperature Control : Excess heat (>80°C) may lead to elimination by-products (e.g., vinyl derivatives) .
  • Purification : Column chromatography or crystallization from diisopropylether removes dimer impurities (e.g., darifenacin dimer, ~0.08–0.96%) .

Q. How can researchers characterize this compound and its impurities?

Answer:

  • Chromatography : HPLC with UV detection (e.g., 99.87% purity post-purification) identifies residual starting material and dimers .
  • Spectroscopy : 1^1H/13^13C NMR confirms bromoethyl substitution (e.g., δ 3.5–4.0 ppm for CH2_2Br) .
  • Mass Spectrometry : HRMS validates molecular weight (C10_{10}H11_{11}BrO, exact mass 242.0) .

Advanced Research Questions

Q. How does this compound contribute to pharmaceutical synthesis, and what challenges arise in scaling reactions?

Answer: The compound is a critical intermediate in synthesizing darifenacin, a muscarinic receptor antagonist. Key steps include:

  • N-Alkylation : Reacting with pyrrolidine derivatives (e.g., 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine) in acetonitrile/K2_2CO3_3 at 70°C. Challenges include:
    • Unreacted Intermediates : 8–10% residual pyrrolidine requires iterative purification .
    • By-Products : Hydrolysis (to hydroxy derivatives) and dimerization (up to 0.96%) necessitate stringent pH and temperature control .

Q. What computational strategies predict the biological activity of dihydrobenzofuran derivatives?

Answer:

  • Molecular Docking : Models binding affinity to targets (e.g., fungal/bacterial proteins). For example, dihydrobenzofurans show strong interactions with CYP450 enzymes (ΔG ≈ -9.5 kcal/mol) .
  • ADMET Prediction : Tools like PISTACHIO assess metabolic stability; bromoethyl groups may reduce hepatic clearance due to steric hindrance .
  • MD Simulations : Evaluate conformational stability in aqueous environments (RMSD < 2 Å over 100 ns) .

Q. How can researchers resolve discrepancies in reported reaction yields for alkylation reactions?

Answer: Yield variations (e.g., 70–99%) may stem from:

  • Catalyst Activity : Anhydrous K2_2CO3_3 vs. Na2_2CO3_3 alters reaction kinetics .
  • Solvent Polarity : Acetonitrile (high polarity) enhances nucleophilicity compared to THF .
  • Analytical Variance : Impurity thresholds (e.g., 0.08% dimer) require ultra-sensitive HPLC methods .

Research Gaps and Contradictions

  • Evidence Conflict : While reports high-purity darifenacin (99.87%), earlier patents note persistent dimerization (~1%). This discrepancy highlights the need for standardized purification protocols.
  • Biological Activity : Computational studies () suggest antimicrobial potential, but in vitro validation is lacking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.